7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine
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Overview
Description
7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is a heterocyclic compound that belongs to the benzotriazine family This compound is characterized by its unique structure, which includes a nitro group, a phenyl group, and a benzotriazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine typically involves the diazotization of 2-aminobenzamides followed by cyclization. One effective method involves the use of polymer-supported nitrite reagent and p-tosic acid, which allows for the formation of stable diazonium salts and subsequent cyclization . This method is mild and compatible with a wide range of aryl functional groups and amide/sulfonamide substituents.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as scalability, process robustness, and green credentials. For instance, a continuous flow reactor can be used to achieve high yields in a short residence time without the need for additives or photocatalysts .
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction and halogenated derivatives from substitution .
Scientific Research Applications
7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine involves its bioreductive properties. Under hypoxic conditions, the compound undergoes reduction to form reactive intermediates that can damage DNA, leading to cytotoxic effects. This mechanism is particularly useful in targeting hypoxic tumor cells, where the compound can enhance the cytotoxicity of other drugs by generating DNA-damaging radicals .
Comparison with Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: This compound shares a similar benzotriazinone core but lacks the nitro and phenyl groups.
Benzothiatriazine-1,1(2H)-dioxide: Another related compound with a sulfur atom in the ring structure, used as a diuretic.
Uniqueness: 7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is unique due to its combination of a nitro group and a phenyl group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and stability, such as in medicinal chemistry and materials science .
Properties
CAS No. |
921933-41-7 |
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Molecular Formula |
C13H9N5O3 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
7-nitro-1-oxido-N-phenyl-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C13H9N5O3/c19-17-12-8-10(18(20)21)6-7-11(12)15-13(16-17)14-9-4-2-1-3-5-9/h1-8H,(H,14,15,16) |
InChI Key |
CAPYJIXOLQJEGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=N2)[O-] |
Origin of Product |
United States |
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